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Compound of Interest

Compound Name: AS1134900

Cat. No.: B15142184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the preliminary efficacy studies of

AS1134900, a novel, potent, and selective allosteric inhibitor of NADP+-dependent malic

enzyme 1 (ME1). The information presented is intended for researchers, scientists, and

professionals involved in drug development and oncology research.

Introduction
NADP+-dependent malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative

decarboxylation of malate to pyruvate, concomitantly reducing NADP+ to NADPH.[1][2][3] ME1

is a key metabolic enzyme implicated in various cellular processes, including lipogenesis and

the maintenance of redox balance through the production of NADPH.[4][5] Upregulated

expression of ME1 has been observed in several human cancers and is often associated with

poor prognosis, making it a promising therapeutic target.[1][4][6] AS1134900 has been

identified as a novel, highly selective small-molecule inhibitor of ME1.[1][2] This document

summarizes the available preliminary data on its efficacy.

Mechanism of Action
AS1134900 functions as a non-competitive inhibitor of ME1 with respect to both of its

substrates, malate and NADP+.[1][3] Enzyme kinetic studies have revealed that AS1134900
binds to a novel allosteric site on the ME1 enzyme, outside of the active site.[1][2][3] This

binding is dependent on the presence of both NADP+ and malate, indicating that AS1134900
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preferentially binds to the enzyme-substrate complex, forming an abortive ternary complex.[1]

[3] X-ray crystallography has confirmed that AS1134900 binds at the interface between

domains B and C of the ME1 protein.[1][3]

Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro enzymatic assays

assessing the inhibitory activity of AS1134900.

Parameter Value Description Reference

IC50 (ME1) 0.73 µM

The half maximal

inhibitory

concentration of

AS1134900 against

human ME1 enzyme

activity.

[1][7]

Selectivity High

AS1134900

demonstrates high

selectivity for ME1

over the mitochondrial

isoform, ME2. No

significant inhibition of

ME2 was observed.

[1][2][7]

Inhibition Type Uncompetitive

The inhibitor binds to

the enzyme-substrate

complex, affecting

both Vmax and Km.

[1][3]

Experimental Protocols
ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-
Coupled Assay)
This assay was utilized to determine the in vitro inhibitory activity of AS1134900 on ME1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9352307/
https://pubs.acs.org/doi/10.1021/acs.biochem.2c00123
https://www.benchchem.com/product/b15142184?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9352307/
https://pubs.acs.org/doi/10.1021/acs.biochem.2c00123
https://www.benchchem.com/product/b15142184?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9352307/
https://innovation.weill.cornell.edu/industry-investors-partners/technology-portfolio/malic-enzyme-1-inhibitors-pancreatic-and
https://pmc.ncbi.nlm.nih.gov/articles/PMC9352307/
https://pubmed.ncbi.nlm.nih.gov/35819845/
https://innovation.weill.cornell.edu/industry-investors-partners/technology-portfolio/malic-enzyme-1-inhibitors-pancreatic-and
https://pmc.ncbi.nlm.nih.gov/articles/PMC9352307/
https://pubs.acs.org/doi/10.1021/acs.biochem.2c00123
https://www.benchchem.com/product/b15142184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: The production of NADPH by ME1 is coupled to the diaphorase-mediated

reduction of resazurin to the fluorescent product, resorufin. The rate of resorufin production is

proportional to ME1 activity.

Reagents:

Assay Buffer: (Specific composition to be detailed based on primary literature, typically

includes a buffer like Tris-HCl, MgCl2, and other necessary ions).

Recombinant Human ME1 Enzyme

Substrates: L-Malic acid, NADP+

Coupling Enzymes and Substrates: Diaphorase, Resazurin

Test Compound: AS1134900 (in DMSO)

Procedure:

A solution of ME1 enzyme in assay buffer is prepared.

AS1134900, at various concentrations, is pre-incubated with the enzyme solution.

The reaction is initiated by the addition of the substrates (L-malic acid and NADP+) and

the coupling reagents (diaphorase and resazurin).

The fluorescence of resorufin is measured kinetically over time using a microplate reader

(Excitation: ~530-560 nm, Emission: ~590 nm).

The rate of reaction is calculated from the linear portion of the fluorescence curve.

IC50 values are determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Viability Assay
Preliminary studies on the effect of AS1134900 on cancer cell proliferation were conducted

using a pancreatic cancer cell line.
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Cell Line: PATU-8988T (human pancreatic cancer cell line)

Principle: To assess the effect of AS1134900 on cell proliferation and viability.

Reagents:

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine

serum and antibiotics.

AS1134900 (in DMSO)

Reagents for a viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which

measures ATP levels).

Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

The culture medium is replaced with fresh medium containing various concentrations of

AS1134900 or vehicle control (DMSO).

Cells are incubated for a specified period (e.g., 72 hours).

At the end of the incubation period, the cell viability reagent is added to each well

according to the manufacturer's instructions.

Luminescence is measured using a microplate reader.

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Preliminary Efficacy Findings and Limitations
In vitro enzymatic assays have demonstrated that AS1134900 is a potent and selective

inhibitor of ME1.[1][7] However, preliminary studies assessing its anti-proliferative effects on the

PATU-8988T pancreatic cancer cell line did not show a reduction in cell viability.[1] This lack of

cellular efficacy is attributed to the limited cell permeability of the compound.[1]

Signaling Pathways and Experimental Workflows
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ME1's Role in Cellular Metabolism and Cancer
ME1 plays a crucial role in cellular metabolism, particularly in the production of NADPH, which

is vital for reductive biosynthesis and for counteracting oxidative stress. In cancer cells,

elevated ME1 activity supports rapid proliferation by supplying NADPH for fatty acid synthesis

and maintaining redox homeostasis.

ME1 Catalyzed Reaction
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Caption: The role of ME1 in cancer cell metabolism and the inhibitory action of AS1134900.

Experimental Workflow for AS1134900 Efficacy Testing
The following diagram illustrates the typical workflow for evaluating the preliminary efficacy of a

compound like AS1134900.
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Caption: A generalized experimental workflow for the preclinical evaluation of an enzyme

inhibitor.

Conclusion and Future Directions
AS1134900 is a potent and highly selective allosteric inhibitor of ME1 in biochemical assays.

However, its limited cell permeability currently restricts its efficacy in cellular models. The
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discovery of AS1134900 and the elucidation of its binding site on ME1 provide a valuable

starting point for the development of future ME1 inhibitors with improved pharmacological

properties.[1] Further medicinal chemistry efforts are warranted to optimize the scaffold of

AS1134900 to enhance cell permeability and unlock the therapeutic potential of ME1 inhibition

in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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